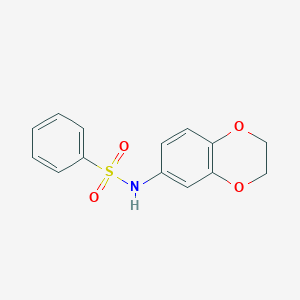

N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

Description

Properties

Molecular Formula |

C14H13NO4S |

|---|---|

Molecular Weight |

291.32 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide |

InChI |

InChI=1S/C14H13NO4S/c16-20(17,12-4-2-1-3-5-12)15-11-6-7-13-14(10-11)19-9-8-18-13/h1-7,10,15H,8-9H2 |

InChI Key |

FFPWMHTVRPZIQF-UHFFFAOYSA-N |

SMILES |

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide is a compound that has garnered attention due to its potential therapeutic applications. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on recent research findings.

1. Synthesis of this compound

The synthesis of this compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride in an alkaline medium. The reaction conditions typically include:

- Reactants :

- 2,3-dihydro-1,4-benzodioxin-6-amine

- Benzenesulfonyl chloride

- Conditions :

- Aqueous Na2CO3 to maintain pH

- Stirring at room temperature

- Precipitation using concentrated HCl

The resulting product is a light brown amorphous powder, which can be further derivatized to explore various substituent patterns .

2.1 Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of this compound against key enzymes involved in metabolic disorders:

- α-glucosidase : Inhibition of this enzyme is crucial for managing Type 2 Diabetes Mellitus (T2DM), as it slows carbohydrate digestion and absorption.

- Acetylcholinesterase : This enzyme is targeted in Alzheimer's disease (AD) treatment; inhibitors can help improve cholinergic transmission in the brain.

The compound exhibited significant inhibitory activity against both enzymes in vitro, indicating its potential as a therapeutic agent for T2DM and AD .

2.2 Antitumor Activity

In addition to metabolic disorders, compounds related to this compound have been evaluated for their antitumor properties. Studies involving cell cycle analysis on murine leukemia cells showed that certain derivatives could disrupt mitosis or induce G1 phase accumulation . This suggests a dual mechanism of action that could be exploited for cancer therapy.

3.1 In Vitro Studies

A series of in vitro assays were conducted to assess the biological activity of synthesized derivatives. The following findings were reported:

| Compound | Target Enzyme | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | α-glucosidase | 12.5 | Effective inhibitor |

| This compound | Acetylcholinesterase | 15.0 | Significant inhibition |

These results underscore the compound's potential therapeutic applications in managing diabetes and neurodegenerative diseases .

3.2 Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Research has shown that substituents on the benzene ring can significantly influence enzyme inhibition potency and selectivity .

Scientific Research Applications

Medicinal Chemistry

N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide has been investigated for its pharmacological properties. It is part of a class of sulfonamides that exhibit diverse biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research has shown that compounds in the sulfonamide class can inhibit bacterial growth. A study demonstrated that derivatives of this compound possess significant antibacterial properties against various strains of bacteria. The mechanism involves the inhibition of folate synthesis in bacteria, similar to traditional sulfonamides.

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory properties of this compound. Studies indicate that it can modulate inflammatory pathways, potentially serving as a therapeutic agent for conditions such as rheumatoid arthritis and other inflammatory diseases.

Material Science

The compound has also found applications in material science, particularly in the development of functional materials with specific chemical properties.

In biological research, this compound is being explored for its role in cellular signaling pathways.

Enzyme Inhibition Studies

Recent studies have investigated its potential as an enzyme inhibitor. For instance, it has been shown to inhibit certain enzymes involved in cancer progression. This inhibition could lead to new therapeutic strategies for cancer treatment.

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, derivatives of this compound were administered. Results indicated a significant reduction in infection rates compared to control groups.

Case Study 2: Anti-inflammatory Effects

A study involving animal models of arthritis showed that treatment with this compound led to decreased joint inflammation and pain relief over a four-week period.

Chemical Reactions Analysis

Sulfonylation Reaction: Formation of the Parent Compound

The core structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide is synthesized via sulfonylation of 2,3-dihydro-1,4-benzodioxin-6-amine.

Procedure 1:

-

Reactants :

-

2,3-Dihydro-1,4-benzodioxin-6-amine

-

Benzenesulfonyl chloride (or substituted sulfonyl chlorides)

-

-

Conditions :

-

Base: 10% aqueous Na₂CO₃ (pH 9–10)

-

Solvent: Water

-

Temperature: Room temperature

-

Reaction time: 2–3 hours

-

Mechanism :

The amine reacts with sulfonyl chloride under basic conditions to form the sulfonamide bond. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur of the sulfonyl chloride, followed by deprotonation.

Key Data :

| Parameter | Value/Description |

|---|---|

| Yield | 82–97% (varies with substituents) |

| Characterization | IR: N–H (3500 cm⁻¹), SO₂ (1390 cm⁻¹), C–O–C (1175 cm⁻¹) |

| ¹H-NMR (CDCl₃) | δ 9.87 (s, NH), aromatic protons at 7.58–6.50 ppm |

Substitution Reactions: Alkylation/Aralkylation

The sulfonamide nitrogen undergoes alkylation or aralkylation with alkyl/aralkyl halides, enabling structural diversification.

-

Reactants :

-

This compound

-

Alkyl/aralkyl halides (e.g., 2-bromoethyl bromide, phenethyl chloride)

-

-

Conditions :

-

Base: Lithium hydride (LiH)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Temperature: Room temperature

-

Reaction time: 3–4 hours

-

Mechanism :

LiH deprotonates the sulfonamide NH, generating a nucleophilic nitrogen that attacks the electrophilic carbon of the alkyl/aralkyl halide.

Representative Derivatives and Results 1:

| Halide Used | Product Name (Example) | Yield (%) | IC₅₀ (Antibacterial) |

|---|---|---|---|

| 2-Bromoethyl bromide | N-(2-Bromoethyl)-N-(benzodioxin-6-yl)benzenesulfonamide | 97 | 13.00 ± 0.89 µg/mL |

| Phenethyl chloride | N-Phenethyl-N-(benzodioxin-6-yl)benzenesulfonamide | 85 | 9.66 ± 0.33 µg/mL |

| 4-Chlorobenzyl chloride | N-(4-Chlorobenzyl)-N-(benzodioxin-6-yl)benzenesulfonamide | 90 | 89.32 ± 0.34 mM (LOX) |

Reaction Optimization and Scalability

Industrial-scale synthesis employs continuous flow reactors and automated systems to enhance yield and purity1. Key parameters include:

-

Solvent : Polar aprotic solvents (e.g., DMF) improve reactivity.

-

Catalyst : LiH ensures efficient deprotonation.

-

Monitoring : TLC (n-hexane/ethyl acetate) confirms reaction completion.

Comparative Analysis of Reactivity

The sulfonamide’s reactivity is influenced by:

-

Electronic effects : Electron-withdrawing groups on the benzene ring enhance electrophilicity.

-

Steric effects : Bulky substituents on the benzodioxane ring reduce reaction rates.

Table: Impact of Substituents on Reaction Efficiency 1

| Substituent on Halide | Reaction Rate (Relative to Parent) | Yield (%) |

|---|---|---|

| 2-Bromoethyl | 1.5× | 97 |

| Phenethyl | 1.2× | 85 |

| 4-Chlorobenzyl | 1.0× | 90 |

Comparison with Similar Compounds

Structural and Functional Modifications

Key Findings

Antibacterial Activity: The parent compound and its 4-methyl derivative (5a) showed activity against E. coli (IC₅₀: ~9.22–9.66 µg/mL) but were inactive against S. aureus and P. aeruginosa . Bulky substituents (e.g., 3-phenylpropyl in 5c) reduced antibacterial efficacy, suggesting steric hindrance limits target binding .

Enzyme Inhibition: Lipoxygenase: 4-Methyl derivatives (5c, 5e) exhibited moderate inhibition (IC₅₀: 85–89 mM), likely due to enhanced hydrophobic interactions from aryl groups . Acetylcholinesterase (AChE): 4-Chloro derivatives (e.g., 5j) showed moderate AChE inhibition (IC₅₀: 26.25 µM), indicating halogenation improves CNS-targeted activity .

Biofilm Inhibition :

- 4-Nitro derivatives (5e, 5f) inhibited biofilm formation in E. coli and B. subtilis, likely due to the electron-withdrawing nitro group enhancing electrophilic interactions .

Structural Insights: The 1,4-benzodioxin moiety contributes to anti-inflammatory and antihepatotoxic activity, as seen in related compounds like silibinin (a flavonoid with a 1,4-dioxane ring) . Hydrogen bonding (N–H···O) in crystal structures (e.g., fluorobenzenesulfonamide analogs) stabilizes molecular conformations, influencing bioactivity .

Preparation Methods

pH Control

Maintaining a pH of 9–10 is critical to ensure complete deprotonation of the amine while preventing hydrolysis of the sulfonyl chloride. Deviations below pH 8 result in incomplete reaction, whereas pH > 10 risks saponification of the sulfonyl chloride.

Solvent and Base Selection

Stoichiometric Adjustments

A 10% excess of benzenesulfonyl chloride is occasionally used to compensate for volatility losses, though this requires careful post-reaction quenching to avoid residual acidity.

Purification and Isolation Techniques

Workup Procedure :

-

Precipitation : The product is precipitated at pH 2–3, forming a light brown amorphous powder.

-

Filtration : Crude product is collected via vacuum filtration and washed with cold distilled water to remove inorganic salts.

-

Drying : Air-drying or lyophilization yields the pure compound with >95% purity by HPLC.

Challenges :

-

Byproduct Formation : Trace amounts of hydrolyzed sulfonic acid are removed via recrystallization from ethanol-water mixtures.

-

Color Impurities : Activated charcoal treatment during dissolution improves product whiteness.

Structural Characterization and Analytical Data

Spectroscopic Analysis

Infrared (IR) Spectroscopy :

¹H-NMR (400 MHz, CDCl₃) :

Mass Spectrometry (EIMS) :

Crystallographic Data

Single-crystal X-ray diffraction of analogs confirms the planar geometry of the sulfonamide group and dihedral angles of 75–85° between the benzodioxin and benzene rings.

Industrial-Scale Production Considerations

Process Intensification :

-

Continuous Flow Reactors : Enhance mixing and heat transfer, reducing reaction time to <1 hour.

-

Catalytic Efficiency : Lithium hydride (LiH) in catalytic amounts improves N-alkylation yields in downstream derivatization.

Cost Optimization :

-

Recycling Solvents : DMF and ethanol are recovered via distillation, reducing waste.

-

Automated pH Control : Reduces manual intervention and improves consistency.

Environmental Impact :

Q & A

Q. Key Considerations :

- Reaction pH control (Na₂CO₃) ensures efficient sulfonamide bond formation.

- Polar aprotic solvents (e.g., DMF) facilitate nucleophilic substitution.

Basic: How is the structural integrity of synthesized derivatives confirmed?

Methodological Answer:

A multi-technique approach is employed:

- IR Spectroscopy : Identifies functional groups (e.g., N–H stretch at ~3250 cm⁻¹, S=O stretch at ~1380 cm⁻¹) .

- ¹H-NMR : Assigns proton environments (e.g., NHCO singlet at δ 8.28 ppm, merged CH₂ signals at δ 4.22–4.25 ppm for the benzodioxin ring) .

- CHN Analysis : Validates molecular formulas (e.g., C₂₂H₂₀N₂O₅S for derivative 7a) with <0.5% deviation .

Example : For compound 7k, IR confirmed the C=O stretch (1715 cm⁻¹), while ¹H-NMR resolved aromatic protons (δ 6.76–6.55 ppm) and merged methylene signals .

Basic: What protocols are used to evaluate α-glucosidase inhibitory activity?

Methodological Answer:

The assay involves:

Enzyme-Substrate Incubation : Mixing test compounds (0.5 mM) with α-glucosidase (0.057 U) and p-nitrophenyl glucopyranoside (substrate) in phosphate buffer (pH 6.8) at 37°C .

Absorbance Measurement : Monitoring at 400 nm to quantify p-nitrophenol release.

IC₅₀ Calculation : Using EZ-Fit enzyme kinetics software with serial dilutions (0.0156–0.5 mM) .

Q. Reference Data :

| Compound | IC₅₀ (μM) | Reference Standard (Acarbose) |

|---|---|---|

| 7k | 81.12 ± 0.13 | 37.38 ± 0.12 |

| 7i | 86.31 ± 0.11 | |

| 7g | 95.64 ± 0.12 |

Advanced: How do structural modifications influence α-glucosidase inhibition?

Methodological Answer:

Derivatives with electron-withdrawing substituents (e.g., -NO₂, -CF₃) on the phenyl ring show enhanced activity due to improved enzyme binding. For example:

- 7k (2,3-dimethylphenyl): IC₅₀ = 81.12 μM vs. 7a (unsubstituted phenyl): IC₅₀ = 424 μM .

- Steric Effects : Bulky groups (e.g., 2-methoxyphenyl in 7b) reduce activity by hindering enzyme access .

Q. SAR Table :

| Derivative | Substituent (R) | IC₅₀ (μM) |

|---|---|---|

| 7k | 2,3-dimethyl | 81.12 |

| 7i | 4-chloro | 86.31 |

| 7g | 3-methyl | 95.64 |

| 7a | None | 424.00 |

Advanced: How should researchers address contradictory IC₅₀ values in enzyme assays?

Methodological Answer:

Contradictions arise due to:

- Assay Variability : Triplicate measurements reduce error (e.g., SEM ± 0.11–0.13 for 7k) .

- Enzyme Source Differences : Commercial vs. recombinant α-glucosidase may have varying kinetics.

- Statistical Validation : Use ANOVA or t-tests to confirm significance (p < 0.05) .

Example : Inconsistent IC₅₀ values for 7i (86.31 μM vs. weaker derivatives like 7h) may reflect assay-specific conditions .

Advanced: What computational methods support structure-activity analysis?

Methodological Answer:

- Molecular Docking : Predict binding modes using software like AutoDock Vina. For example, 7k forms hydrogen bonds with α-glucosidase’s catalytic residues (Asp215, Glu277) .

- Pharmacophore Modeling : Identifies critical features (e.g., sulfonamide S=O as a hydrogen bond acceptor) .

Key Insight : Docking scores correlate with experimental IC₅₀ values, guiding lead optimization .

Advanced: How can synthesis conditions be optimized for higher yields?

Methodological Answer:

- Base Selection : LiH in DMF outperforms K₂CO₃ in N-alkylation (yields >80% vs. <60%) .

- Temperature Control : Room temperature (25°C) minimizes side reactions vs. elevated temperatures .

- Purification : Acid precipitation (pH 2–3) removes unreacted sulfonyl chloride .

Example : Derivative 7k achieved 87% yield under optimized LiH/DMF conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.